N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide
Overview
Description
N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antifungal properties . The structure of this compound consists of a triazine ring substituted with acetamido and phenyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out in the presence of sodium carbonate as an acid scavenger to neutralize the liberated hydrochloric acid . The reaction conditions often include an ice-bath to control the temperature and ensure the selective substitution of the chloride ions.
Industrial Production Methods
Industrial production of N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by different nucleophiles such as amines or alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Sodium carbonate is often used as an acid scavenger in these reactions.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions include various substituted triazines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4,6-dichloro-1,3,5-triazin-2-amine: Another triazine derivative with similar antibacterial properties.
4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid: Exhibits significant antimicrobial activity against various bacterial strains.
Uniqueness
N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetamido and phenyl groups on the triazine ring enhances its ability to interact with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8(19)14-12-16-11(10-6-4-3-5-7-10)17-13(18-12)15-9(2)20/h3-7H,1-2H3,(H2,14,15,16,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHXDALUNECPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC(=N1)C2=CC=CC=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967848 | |
Record name | N,N'-(6-Phenyl-1,3,5-triazine-2,4-diyl)diethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5327-35-5 | |
Record name | NSC3317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(6-Phenyl-1,3,5-triazine-2,4-diyl)diethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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